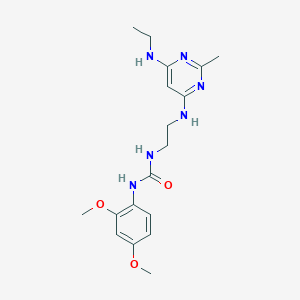

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-5-19-16-11-17(23-12(2)22-16)20-8-9-21-18(25)24-14-7-6-13(26-3)10-15(14)27-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJKGZHJFAMYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 318.37 g/mol

The structure features a dimethoxyphenyl group, a urea linkage, and a pyrimidine derivative, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have shown significant activity against various cancer cell lines. A study reported that certain pyrimidine derivatives exhibited moderate to potent antineoplastic activity against human cancer cell lines such as TK-10 and HT-29, with EC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this urea derivative may also exhibit similar effects. In vitro tests on structurally similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced efficacy due to specific substitutions on the aromatic rings .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Anticancer Efficacy : In a study focusing on pyrimidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The study evaluated the effects on cell viability using MTT assays, revealing IC50 values indicative of potent anticancer properties .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related urea compounds against common pathogens. The results indicated that certain derivatives displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Moderate to potent cytotoxicity | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound's efficacy. The following table summarizes key structural features associated with enhanced biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethoxy groups | Increase lipophilicity |

| Urea linkage | Facilitates enzyme interaction |

| Pyrimidine scaffold | Enhances biological target affinity |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its urea linkage can undergo various chemical reactions, including:

- Substitution Reactions : The dimethoxy and ethylamino groups can be substituted with other functional groups to create derivatives with altered properties.

- Reactivity Studies : Investigated for its potential to form coordination complexes with transition metals.

Biology

The biological applications of this compound are particularly noteworthy:

-

Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect processes such as cell proliferation and apoptosis.

Enzyme Target Effect Kinase Enzymes Inhibition observed Proteases Potential inhibitory activity - Receptor Modulation : The compound interacts with various receptors, potentially altering their signaling pathways. This property makes it a candidate for further research in drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

-

Anticancer Activity : Studies indicate that it may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis in cancer cells.

Cancer Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 -

Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 μg/mL Escherichia coli 32 μg/mL Pseudomonas aeruginosa 64 μg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Antimicrobial Efficacy : Research conducted at a university laboratory indicated that this compound effectively inhibited the growth of resistant bacterial strains, paving the way for new antimicrobial agents.

Q & A

Q. Optimization Tips :

- Adjust solvent polarity to improve reaction yields (e.g., acetonitrile for better solubility of intermediates) .

- Employ catalysts like triethylamine to accelerate urea bond formation .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

Structural Modifications :

- Vary substituents on the phenyl (e.g., replace 2,4-dimethoxy with halogens) and pyrimidine rings (e.g., ethylamino → propylamino) .

- Synthesize analogs with truncated urea chains to assess backbone flexibility .

Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., FGFR1) using fluorescence polarization assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Data Interpretation : Compare IC₅₀ values across analogs to identify critical substituents (e.g., ethylamino enhances kinase selectivity ).

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise due to:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cellular Context : Validate target expression (e.g., qPCR for FGFR1 in test cell lines) .

- Structural Confirmation : Re-validate compound identity (via NMR/MS) to rule out synthetic byproducts .

Case Example : If one study reports potent FGFR inhibition while another shows no activity, cross-test both analogs in the same assay system and verify purity .

Advanced: What strategies optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to the phenyl ring to improve solubility (logP <3) while monitoring kinase inhibition .

- Metabolic Stability :

- Replace labile groups (e.g., ethylamino → cyclopropylamino) .

- Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

- Prodrug Design : Mask polar groups (e.g., phosphate esters) for enhanced bioavailability .

Advanced: How to design experiments for target validation and off-target profiling?

Methodological Answer:

Target Validation :

- CRISPR/Cas9 knockout of suspected targets (e.g., FGFR1) to confirm on-target effects .

- Thermal shift assays to measure compound-induced protein stabilization .

Off-Target Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.